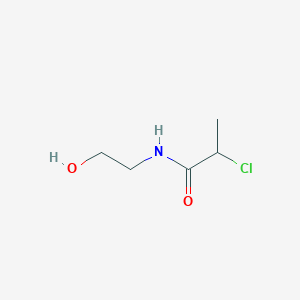

2-chloro-N-(2-hydroxyethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2-hydroxyethyl)propanamide, also known as chlorhexidine gluconate, is a disinfectant and antiseptic agent used in various fields of research and industry. It has the molecular formula C5H11NO3 .

Synthesis Analysis

The synthesis of this compound involves the use of it as a bifunctional initiator in an Atom Transfer Radical Polymerization (ATRP) technique . This enables ATRP of two monomers, differing in activity and polarity, into two stages .Molecular Structure Analysis

The molecular structure of this compound consists of 19 atoms with a net charge of 0 . The InChI key is GQKLTNAIFDFUDN-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a bifunctional initiator in the ATRP of two monomers .Physical And Chemical Properties Analysis

This compound has an average mass of 133.146 Da and a mono-isotopic mass of 133.073898 Da .科学的研究の応用

Organic Nonlinear Material Synthesis : The synthesis of N-(2-chlorophenyl)-(1-propanamide), a derivative of 2-chloro-N-(2-hydroxyethyl)propanamide, has been explored for its applications in organic electro-optic and non-linear optical materials. This compound, synthesized using standard methods and characterized through various techniques, demonstrates potential for use in optical applications due to its properties (Prabhu & Rao, 2000).

Pharmacological Research : Research into similar compounds, such as various propanamide derivatives, has been conducted to explore their antinociceptive activities. For instance, studies on (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives have shown significant antinociceptive effects, indicating potential pharmacological applications (Önkol et al., 2004).

COVID-19 Research : Molecular docking and quantum chemical analysis of 2-chloro-N-(p-tolyl) propanamide have been conducted for potential medicinal use against COVID-19. This research involved evaluating the electronic and vibrational properties of the molecule and its interactions with COVID-19 protease, suggesting potential applications in antiviral drug development (Pandey et al., 2020).

Material Science and Crystal Growth : The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) crystals have been studied, highlighting their potential applications in material science. These studies focused on the optical, electronic, and structural properties of these crystals, which could be important for various technological applications (Prabhu et al., 2001).

Antimicrobial and Cytotoxic Activities : Research on derivatives of propanamide, such as thiazole derivatives, has shown significant antimicrobial and cytotoxic activities. These compounds have been evaluated against various bacterial and fungal strains, as well as human leukemia cells, indicating their potential in antimicrobial and cancer research (Dawbaa et al., 2021).

Solubility Studies in Pharmaceutical Research : Studies have been conducted on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing valuable data for pharmaceutical formulation and process design. This research is crucial for understanding the solubility behavior of this compound in different solvents, which is important in drug development and manufacturing (Pascual et al., 2017).

将来の方向性

特性

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZKNEFDRPEFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

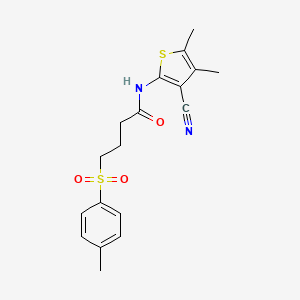

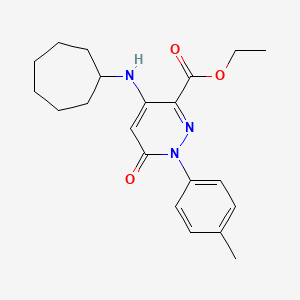

![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

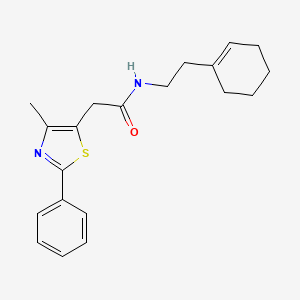

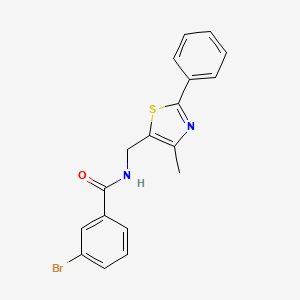

![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)

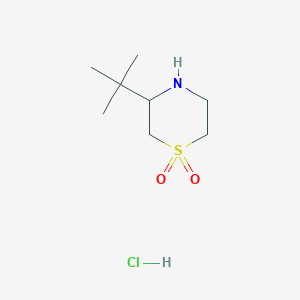

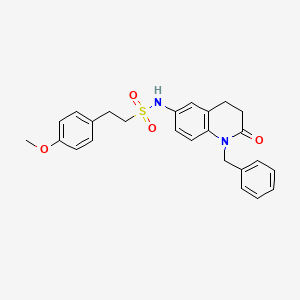

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)

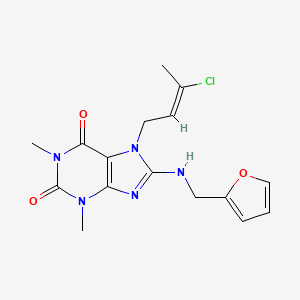

![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)